N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide
Description
This compound features a 1,2-dihydroquinoline core modified with a 7-carboxamide group, a 4-hydroxy substituent, a 2-oxo moiety, and a 4-methoxyphenylsulfonyl group at position 2. Though specific pharmacological data are unavailable in the provided evidence, its structural features align with quinolone derivatives known for antimicrobial or kinase-inhibitory activities .
Properties
CAS No. |
892739-57-0 |
|---|---|
Molecular Formula |
C23H16F2N2O6S |
Molecular Weight |
486.45 |
IUPAC Name |
N-(2,4-difluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)sulfonyl-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C23H16F2N2O6S/c1-33-14-4-6-15(7-5-14)34(31,32)21-20(28)16-8-2-12(10-19(16)27-23(21)30)22(29)26-18-9-3-13(24)11-17(18)25/h2-11H,1H3,(H,26,29)(H2,27,28,30) |
InChI Key |
NIQPBPLOFMADSV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=C(C=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F)NC2=O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide is a synthetic compound with significant potential in medicinal chemistry. Its structural features, including a quinoline core and various functional groups, suggest diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₅F₂N₃O₄S
- Molecular Weight : 486.45 g/mol
- Key Functional Groups : Hydroxy group, sulfonamide group, and difluorophenyl moiety.
The presence of these functional groups enhances its interactions with biological targets, making it a subject of interest for drug development.
Research indicates that this compound may exhibit several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes implicated in cancer and infectious diseases. Specific studies have highlighted its ability to inhibit kinases involved in cancer progression .
- Antimicrobial Activity : Preliminary evaluations suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains .
- Antiviral Activity : There is emerging evidence supporting its activity against viral infections, particularly HIV. However, further studies are needed to confirm these findings and elucidate the mechanisms involved .
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Kinase Inhibition Study :
- Antimicrobial Evaluation :
- Cytotoxicity Assessment :
Scientific Research Applications
Antiviral Activity
Quinoline derivatives, including the compound , have shown promising antiviral properties. Research indicates that quinoline scaffolds can inhibit various viral strains such as HIV, Zika virus, and herpes viruses. The presence of the difluorophenyl group may enhance binding affinity to viral proteins, making it a candidate for antiviral drug development .
Anticancer Potential
Studies suggest that compounds with a quinoline structure exhibit anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. The sulfonamide group may further enhance the compound's efficacy by improving solubility and bioavailability .
Antibacterial Properties
The compound has potential antibacterial effects, which are critical in addressing antibiotic resistance. Quinoline derivatives have been explored for their ability to target bacterial enzymes and disrupt vital cellular processes .
Synthesis and Derivative Development
The synthesis of N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide involves several key reactions that allow for the introduction of functional groups essential for its biological activity. Various synthetic routes have been optimized to enhance yield and purity while minimizing side products .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Analysis
The table below highlights key structural differences and similarities with related compounds:
Key Observations:
- Core Flexibility: The target’s dihydroquinoline core allows for planar aromatic interactions, whereas cyclopropane () and quinolone () cores impose distinct conformational constraints .
- Substituent Effects :
- The 4-methoxyphenylsulfonyl group in the target may enhance solubility compared to the N,4-dimethylphenylsulfonamido group in due to methoxy’s electron-donating properties .
- Fluorine atoms (2,4-difluorophenyl in the target; 6-fluoro in ) improve metabolic stability and membrane penetration .
- The 7-carboxamide in the target contrasts with 7-chloro and 3-carboxylate in , suggesting divergent biological targets (e.g., kinases vs. antimicrobials).
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2,4-difluorophenyl)-4-hydroxy-3-((4-methoxyphenyl)sulfonyl)-2-oxo-1,2-dihydroquinoline-7-carboxamide?
- Methodological Answer : A two-step synthesis approach is often employed for analogous quinoline derivatives. For example, a chlorinated intermediate (e.g., methyl (Z)-2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate) can undergo nucleophilic substitution with a sulfonyl group, followed by hydrolysis to introduce the carboxamide moiety. Optimized conditions include using KCO or CsCO as a base in 1,4-dioxane at 80–100°C, achieving yields >60% .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the aromatic protons of the difluorophenyl group (δ ~7.2–7.8 ppm split into doublets due to J coupling) and the methoxyphenyl sulfonyl moiety (δ ~3.8 ppm for OCH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H] at m/z consistent with CHFNOS.
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the sulfonyl group orientation and hydrogen-bonding patterns .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer : Prioritize targets based on structural analogs. For example, oxoquinoline derivatives with sulfonyl groups have shown inhibition of HIV-1 transcription and antibacterial activity. Use:
- Enzymatic assays : Test inhibition of viral polymerases or bacterial topoisomerases at concentrations of 1–50 μM.
- Cellular viability assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to improve this compound's potency against kinase targets?
- Methodological Answer :
- Core modifications : Replace the 4-methoxyphenylsulfonyl group with electron-withdrawing substituents (e.g., -CF) to enhance binding to hydrophobic kinase pockets.
- Positional isomerism : Synthesize analogs with the sulfonyl group at the 5- or 6-position of the quinoline ring to assess steric effects.
- Data validation : Compare IC values across analogs using kinase profiling panels (e.g., Eurofins KinaseProfiler) .
Q. What computational methods are suitable for predicting the compound's binding mode to the HGF/c-Met signaling pathway?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to dock the compound into the c-Met ATP-binding pocket (PDB ID: 3LQ8). Prioritize poses with hydrogen bonds to Met1160 and hydrophobic interactions with Tyr1230.
- Molecular Dynamics (MD) : Run 100-ns MD simulations in GROMACS to assess binding stability. Monitor RMSD of the ligand-protein complex and free energy changes (MM-PBSA) .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to determine if dynamic effects (e.g., hindered rotation of the sulfonyl group) cause splitting.
- 2D NMR (COSY, NOESY) : Identify through-space correlations between the difluorophenyl and quinoline protons to confirm spatial arrangement .
Q. What strategies mitigate challenges in impurity profiling during synthesis?
- Methodological Answer :
- HPLC-MS with charged aerosol detection (CAD) : Use a C18 column (e.g., Agilent Zorbax) with a gradient of acetonitrile/0.1% formic acid to separate sulfonic acid byproducts (retention time ~8.2 min) and unreacted intermediates.
- Limit tests : Set acceptance criteria at ≤0.1% for individual impurities and ≤0.5% for total impurities, referencing pharmacopeial guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
